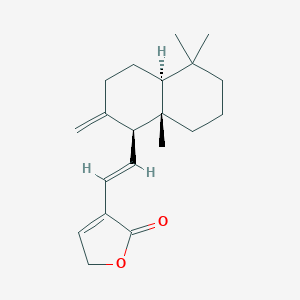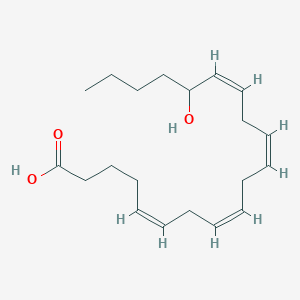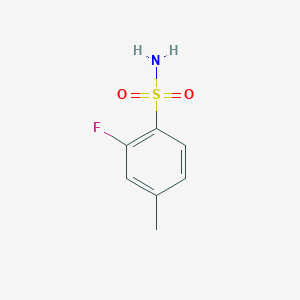
2-氟-4-甲苯-1-磺酰胺
描述
科学研究应用
基于磺酰胺的药物化学
磺酰胺类是一类重要的合成抗菌剂,在治疗传染病方面有广泛的应用。它们的化学多功能性允许通过结构修饰获得广泛的生物活性谱,从而在各种药物作用中得到应用。这些作用包括抗菌、抗癌、抗寄生虫、抗炎、抗惊厥、抗青光眼、抗糖尿病、抗癫痫药,甚至用于治疗神经系统疾病和作为利尿药。这种多样性突出了磺酰胺的重要开发价值和扩大其药用应用的积极研究兴趣(何等,2016)。
全氟烷基化学物质的环境降解
在环境背景下,磺酰胺衍生物,特别是那些含有氟的衍生物,如全氟烷基化学物质,因其持久性和生物富集的可能性而受到关注。研究集中于微生物降解作为减轻这些物质对环境影响的方法。这一研究领域对于了解磺酰胺在环境中的归宿和制定管理其存在的策略至关重要(刘金霞、桑德拉·梅希亚·阿文达尼奥,2013)。
磺酰胺的专利见解
对2008年至2012年和2013年至今的专利的回顾揭示了磺酰胺化合物的持续创新,突出了它们在各个治疗领域的重要性。这些综述提供了对新磺酰胺衍生物开发的见解,用于青光眼、癌症、炎症、头皮屑以及作为抗菌和抗病毒剂的应用。磺酰胺衍生物的持续探索和专利化突出了它们解决众多健康问题的潜力(Carta等,2012);(Gulcin & Taslimi, 2018)。
磺酰胺的电化学测定
磺酰胺的电化学测定是一个新兴领域,反映了快速、灵敏和经济高效地检测和量化各种基质中这些化合物的方法的需求。这一研究领域与环境监测和食品安全尤为相关,为开发新型分析技术提供了有希望的途径(L. Fu等,2020)。
属性
IUPAC Name |
2-fluoro-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXERBLNJMNMILD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598390 | |
| Record name | 2-Fluoro-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methylbenzene-1-sulfonamide | |
CAS RN |
199590-69-7 | |
| Record name | 2-Fluoro-4-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199590-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

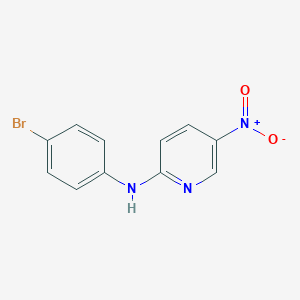
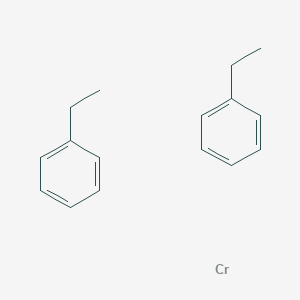
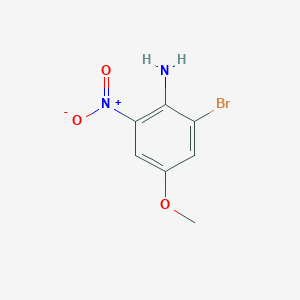
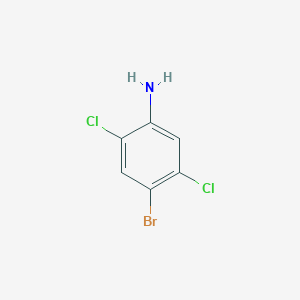
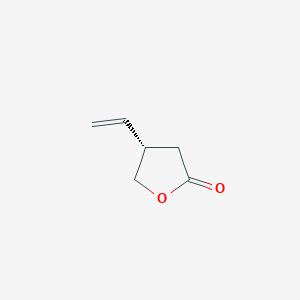
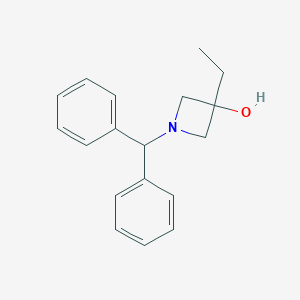
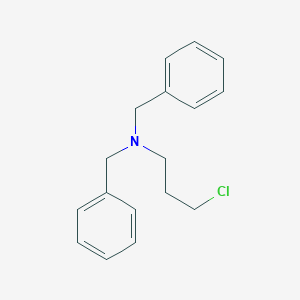
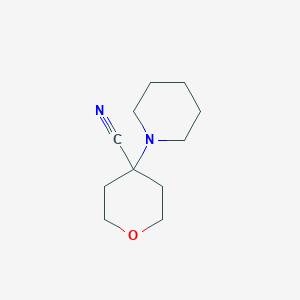
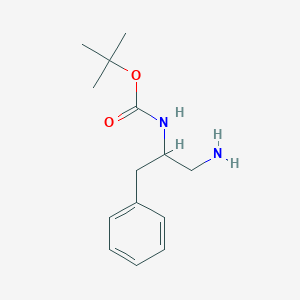
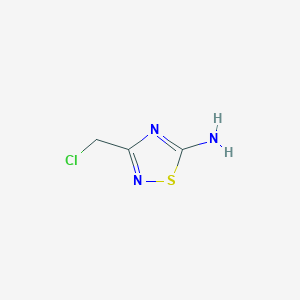
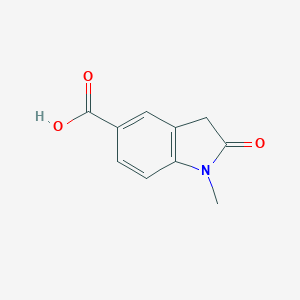
![Anthra[2,3-b:6,7-b']dithiophene](/img/structure/B175991.png)
